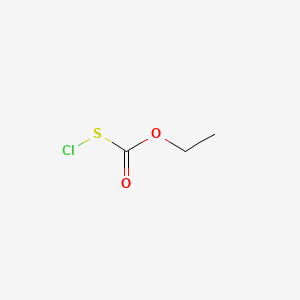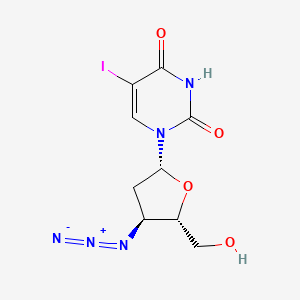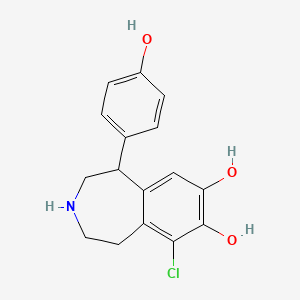
Fenoldopam
Vue d'ensemble
Description
Le Fenoldopam est un dérivé synthétique de la benzazépine qui agit comme un agoniste partiel sélectif des récepteurs de la dopamine D1. Il est principalement utilisé comme antihypertenseur, en particulier dans le traitement de l'hypertension sévère et des urgences hypertensives. Le this compound est connu pour son apparition rapide et sa courte durée d'action, ce qui le rend adapté à l'administration intraveineuse en contexte aigu .
Mécanisme D'action
Target of Action
Fenoldopam primarily targets Dopamine D1 receptors and Dopamine D5 receptors . These receptors are part of the dopamine receptor family, which plays a crucial role in the dopaminergic system of the brain. The dopaminergic system is involved in several neurological functions such as reward, motivation, cognition, and voluntary action .
Mode of Action
This compound is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . This compound is a racemic mixture with the R-isomer responsible for the biological activity . The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .
Biochemical Pathways
This compound’s action on D1-like dopamine receptors leads to arteriolar vasodilation , which results in a decrease in blood pressure . It also promotes sodium excretion via specific dopamine receptors along the nephron . In non-clinical studies, this compound had no agonist effect on presynaptic D2-like dopamine receptors, or α or β-adrenoceptors, nor did it affect angiotensin-converting enzyme activity . This compound may increase norepinephrine plasma concentration .
Pharmacokinetics
This compound is metabolized in the liver, and its elimination half-life is approximately 5 minutes . It is excreted mainly as inactive metabolites in the urine (90%) and in the feces (10%) .
Analyse Biochimique
Biochemical Properties
Fenoldopam plays a significant role in biochemical reactions by interacting with dopamine D1-like receptors. It binds with high affinity to these receptors, leading to vasodilation and increased renal blood flow. This compound also interacts with α2-adrenoceptors, although with moderate affinity. It does not significantly bind to D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors .
Cellular Effects
This compound influences various cellular processes, particularly in vascular smooth muscle cells and renal cells. By activating dopamine D1 receptors, this compound increases intracellular cyclic AMP levels, leading to vasodilation and reduced systemic vascular resistance. This activation also promotes sodium excretion and diuresis in renal cells . Additionally, this compound may affect cell signaling pathways related to blood pressure regulation and renal function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dopamine D1 receptors, which activates adenylyl cyclase. This activation increases cyclic AMP levels, resulting in the relaxation of vascular smooth muscle cells and subsequent vasodilation. This compound’s selective action on D1 receptors, without significant interaction with other receptor types, ensures its targeted antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates rapid onset and short duration of action. Its effects are observed within minutes of administration, with a half-life of approximately 5 minutes. This compound is stable under controlled conditions, but its activity diminishes over time due to metabolic degradation. Long-term studies indicate that this compound maintains its efficacy in reducing blood pressure without significant degradation .
Dosage Effects in Animal Models
In animal models, this compound’s effects vary with dosage. At low doses, it effectively reduces blood pressure and increases renal blood flow. Higher doses may lead to reflex tachycardia and other adverse effects. Studies have shown that this compound’s antihypertensive effects are dose-dependent, with a clear threshold for efficacy and safety .
Metabolic Pathways
This compound is metabolized primarily through conjugation processes, including methylation, glucuronidation, and sulfation. These metabolic pathways do not involve cytochrome P-450 enzymes. The primary metabolites are excreted via urine and feces, with renal excretion accounting for the majority of elimination .
Transport and Distribution
This compound is distributed within cells and tissues through its interaction with dopamine D1 receptors. It has a volume of distribution of approximately 0.6 L/kg. The compound is rapidly taken up by renal and vascular tissues, where it exerts its vasodilatory effects. This compound’s distribution is influenced by its binding to plasma proteins and its rapid clearance from the bloodstream .
Subcellular Localization
This compound’s activity is primarily localized to the plasma membrane, where it interacts with dopamine D1 receptors. This interaction triggers downstream signaling pathways that lead to vasodilation and increased renal blood flow. This compound does not significantly accumulate in other subcellular compartments, ensuring its targeted action on vascular and renal tissues .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Fenoldopam implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau de la benzazépine : La synthèse commence par la formation du noyau de la benzazépine par une réaction de cyclisation.
Introduction de l'atome de chlore : Une étape de chloration est effectuée pour introduire l'atome de chlore à la position souhaitée sur le cycle de la benzazépine.
Hydroxylation : Des groupes hydroxyle sont introduits par une réaction d'hydroxylation, généralement en utilisant des réactifs comme le peroxyde d'hydrogène ou d'autres agents oxydants.
Fonctionnalisation finale :
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela comprend l'utilisation de catalyseurs efficaces, des conditions de réaction optimisées et des techniques de purification pour garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le Fenoldopam subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites correspondantes.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle phénoliques ou de l'atome de chlore.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium.
Substitution : Agents halogénants, nucléophiles comme les amines ou les thiols.
Principaux produits
Produits d'oxydation : Dérivés de la quinone.
Produits de réduction : Dérivés réduits de la benzazépine.
Produits de substitution : Divers dérivés substitués de la benzazépine en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, le this compound est utilisé comme composé modèle pour étudier le comportement des agonistes des récepteurs de la dopamine. Sa synthèse et ses réactions fournissent des informations sur la chimie des dérivés de la benzazépine.
Biologie
Le this compound est utilisé dans la recherche biologique pour étudier le fonctionnement des récepteurs de la dopamine et les voies de signalisation. Il sert d'outil pour étudier les rôles physiologiques et pharmacologiques des récepteurs de la dopamine.
Médecine
En médecine, le this compound est principalement utilisé comme antihypertenseur. Il est administré par voie intraveineuse pour traiter l'hypertension sévère et les urgences hypertensives. Son apparition rapide et sa courte durée d'action en font un médicament idéal pour les situations aiguës .
Industrie
Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de nouveaux médicaments antihypertenseurs. Ses propriétés uniques en tant qu'agoniste sélectif des récepteurs de la dopamine D1 constituent une base pour la conception de nouveaux agents thérapeutiques.
Mécanisme d'action
Le this compound exerce ses effets en activant sélectivement les récepteurs de la dopamine D1. Cette activation conduit à la stimulation de l'adénylyl cyclase, ce qui entraîne une augmentation des niveaux d'AMP cyclique (AMPc). Des niveaux élevés d'AMPc provoquent une vasodilatation des artères périphériques, conduisant à une réduction de la résistance vasculaire systémique et de la pression artérielle. Le this compound favorise également l'excrétion de sodium par son action sur les récepteurs de la dopamine rénaux, contribuant ainsi à ses effets antihypertenseurs .
Applications De Recherche Scientifique
Chemistry
In chemistry, fenoldopam is used as a model compound to study the behavior of dopamine receptor agonists. Its synthesis and reactions provide insights into the chemistry of benzazepine derivatives.
Biology
This compound is used in biological research to study dopamine receptor function and signaling pathways. It serves as a tool to investigate the physiological and pharmacological roles of dopamine receptors.
Medicine
In medicine, this compound is primarily used as an antihypertensive agent. It is administered intravenously to manage severe hypertension and hypertensive emergencies. Its rapid onset and short duration of action make it ideal for acute settings .
Industry
In the pharmaceutical industry, this compound is used in the development of new antihypertensive drugs. Its unique properties as a selective dopamine D1 receptor agonist provide a basis for designing novel therapeutic agents.
Comparaison Avec Des Composés Similaires
Composés similaires
Dopamine : Un neurotransmetteur naturel qui agit également sur les récepteurs de la dopamine, mais qui a des effets plus larges sur les récepteurs D1 et D2.
Dobutamine : Une catécholamine synthétique qui agit principalement sur les récepteurs bêta-adrénergiques, mais qui présente une certaine activité sur les récepteurs de la dopamine.
Isoprotérénol : Une catécholamine synthétique qui agit sur les récepteurs bêta-adrénergiques avec une activité minimale sur les récepteurs de la dopamine.
Unicité du Fenoldopam
Le this compound est unique par son action sélective sur les récepteurs de la dopamine D1, sans activité significative sur les récepteurs D2 ou les récepteurs adrénergiques. Cette sélectivité lui permet de fournir des effets vasodilatateurs sans les effets systémiques plus larges observés avec d'autres composés comme la dopamine ou la dobutamine. De plus, l'apparition rapide et la courte durée d'action du this compound le rendent particulièrement utile dans les cas d'hypertension aiguë .
Propriétés
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRHSHRRELCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-57-0 (mesylate), 67287-54-1 (hydrobromide) | |
| Record name | Fenoldopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0043896 | |
| Record name | Fenoldopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-01 g/L | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fenoldopam is a rapid-acting vasodilator. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors. It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors. Fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity. The R-isomer has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer. In non-clinical studies, fenoldopam had no agonist effect on presynaptic D2-like dopamine receptors, or α or β -adrenoceptors, nor did it affect angiotensin-converting enzyme activity. Fenoldopam may increase norepinephrine plasma concentration. | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67227-56-9, 67227-57-0 | |
| Record name | Fenoldopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoldopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoldopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENOLDOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


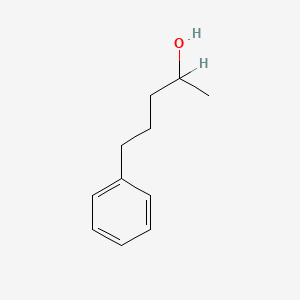
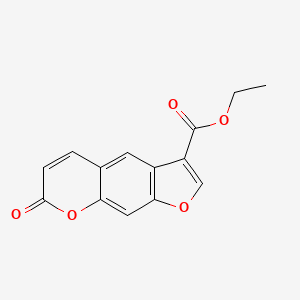

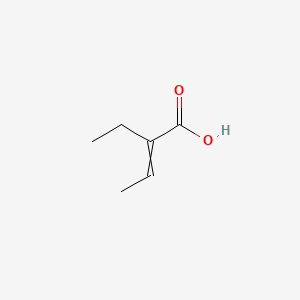

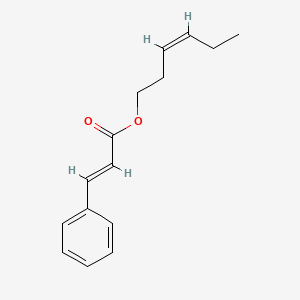
![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)

